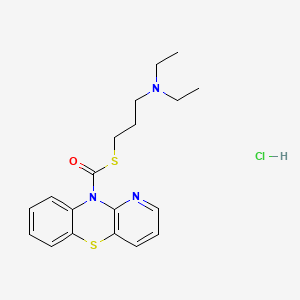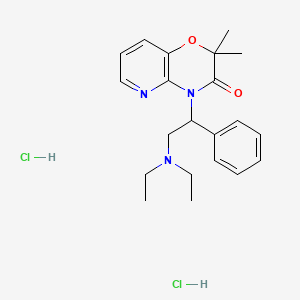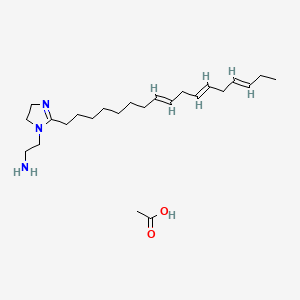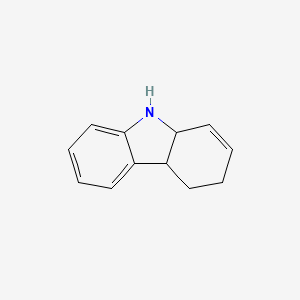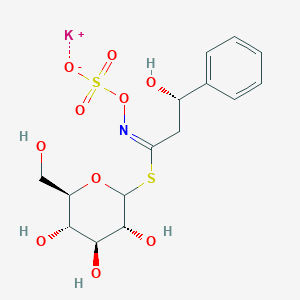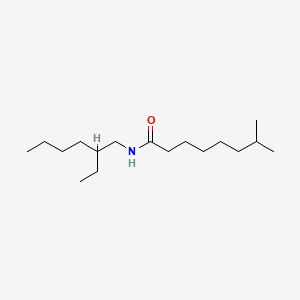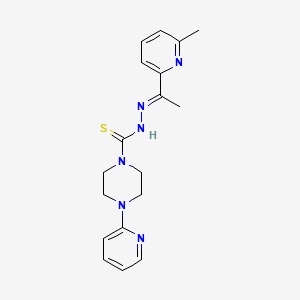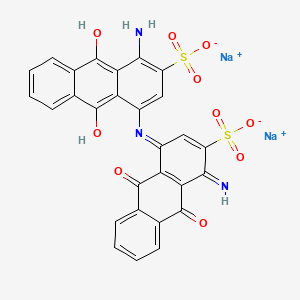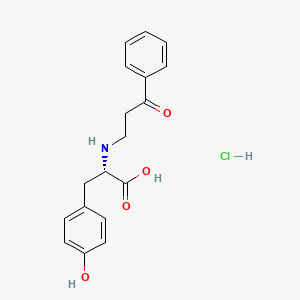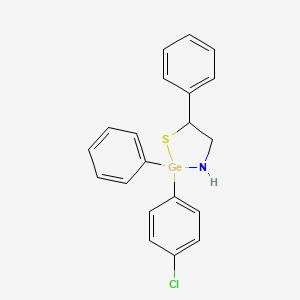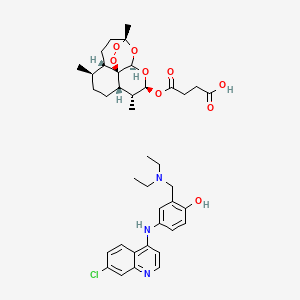
Winthrop
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Winthrop” is a hypothetical chemical entity used for educational purposes. It is often referenced in academic settings to illustrate various chemical principles and reactions. While not a real compound, “this compound” serves as a useful tool for understanding complex chemical concepts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Winthrop” involves several steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical properties.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the selection of catalysts, temperature control, and efficient separation techniques to isolate “this compound” from by-products.
Análisis De Reacciones Químicas
Types of Reactions
“Winthrop” undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the oxidation state.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in “this compound.” For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
“Winthrop” is utilized in various scientific research applications, including:
Chemistry: As a model compound to study reaction mechanisms and kinetics.
Biology: To investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: In drug design and development to understand pharmacokinetics and pharmacodynamics.
Industry: As a reference material in quality control and analytical chemistry.
Mecanismo De Acción
The mechanism by which “Winthrop” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The pathways involved often include signal transduction cascades and metabolic processes that lead to the desired chemical transformations.
Propiedades
Número CAS |
944945-14-6 |
|---|---|
Fórmula molecular |
C39H50ClN3O9 |
Peso molecular |
740.3 g/mol |
Nombre IUPAC |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C20H22ClN3O.C19H28O8/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t;10-,11-,12+,13+,16-,17-,18-,19-/m.1/s1 |
Clave InChI |
FNDVKMABQZJHKI-GMDKYCAISA-N |
SMILES isomérico |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)O)C |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



